molecular formula C8H9N5O2S B11048542 N-(5-methyl-1,2-oxazol-3-yl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

N-(5-methyl-1,2-oxazol-3-yl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

Cat. No.: B11048542
M. Wt: 239.26 g/mol
InChI Key: XNBZPXOEVWXUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(5-METHYL-3-ISOXAZOLYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is a synthetic organic compound that features a unique combination of isoxazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-METHYL-3-ISOXAZOLYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic or basic conditions.

    Formation of the Triazole Ring:

    Coupling of the Rings:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-METHYL-3-ISOXAZOLYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N~1~-(5-METHYL-3-ISOXAZOLYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(5-METHYL-3-ISOXAZOLYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(5-METHYL-3-ISOXAZOLYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE: can be compared with other compounds that feature isoxazole and triazole rings, such as:

Uniqueness

The uniqueness of N1-(5-METHYL-3-ISOXAZOLYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE lies in its specific combination of functional groups and the resulting biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H9N5O2S

Molecular Weight

239.26 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(2H-triazol-4-ylsulfanyl)acetamide

InChI

InChI=1S/C8H9N5O2S/c1-5-2-6(12-15-5)10-7(14)4-16-8-3-9-13-11-8/h2-3H,4H2,1H3,(H,9,11,13)(H,10,12,14)

InChI Key

XNBZPXOEVWXUOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.